Kaempferol 3-gentiobioside-7-rhamnoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

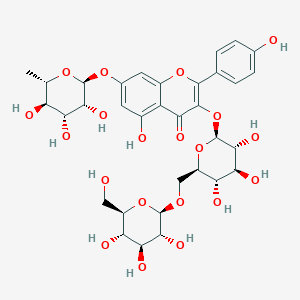

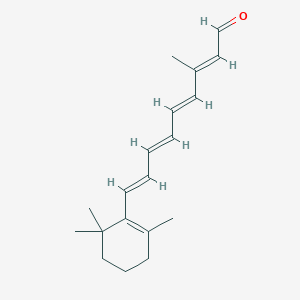

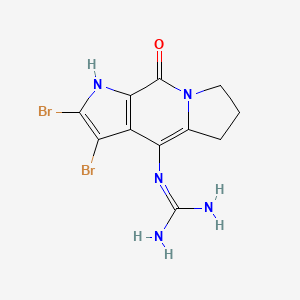

Kaempferol 3-O-gentiobioside-7-O-rhamnoside is a glycosyloxyflavone that is kaempferol having gentiobiosyl and alpha-L-rhamnosyl residues attached at positions O-3 and O-7 respectively. It has a role as a plant metabolite. It is a glycosyloxyflavone, a dihydroxyflavone, an alpha-L-rhamnoside, a gentiobioside, a disaccharide derivative and a polyphenol. It derives from a kaempferol.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Kaempferol-3-O-rhamnoside, a compound related to Kaempferol 3-gentiobioside-7-rhamnoside, has shown significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, kaempferol-3-O-rhamnoside was found to inhibit cell proliferation and induce apoptotic mechanisms through the activation of the caspase signaling cascade, including caspase-9, caspase-3, and PARP (Diantini et al., 2012). Similar anticancer effects were observed in LNCaP human prostate cancer cell lines, where it inhibited cell proliferation by upregulating the expression of caspase-8, caspase-9, caspase-3, and poly (ADP-ribose) polymerase proteins (Halimah et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Kaempferol and its glycosides, including forms similar to Kaempferol 3-gentiobioside-7-rhamnoside, have shown remarkable antioxidant and anti-inflammatory activities. These compounds have been reported to exhibit significant activity in various antioxidant tests, indicating their potential in transferring electrons and mitigating oxidative stress. The effectiveness of kaempferol glycosides in protecting against DNA damage in human lymphoblastoid cells and enhancing antioxidant activity has been noted, underlining their potential therapeutic use (Bhouri et al., 2012).

Dermatological Applications

Kaempferol and its rhamnosides, closely related to Kaempferol 3-gentiobioside-7-rhamnoside, have been investigated for their depigmenting and anti-inflammatory properties. These compounds were found to inhibit depigmentation and nitric oxide production, with different kaempferol rhamnosides exhibiting varying degrees of effectiveness (Rho et al., 2011).

Potential in Treating Neural Diseases

The protective effects and mechanisms of kaempferol and its derivatives against oxidative damage in neural diseases have been studied. These compounds have shown to protect against serum deprivation-induced apoptosis in PC12 cells, diminish intracellular generation of reactive oxygen species (ROS), and elevate cell viability. They have also been observed to induce heme oxygenase (HO)-1 gene expression and regulate MAPK signal transduction, suggesting their potential application in managing neural diseases (Hong et al., 2009).

Immune System Modulation

Kaempferol and its glycosides, including forms like Kaempferol 3-gentiobioside-7-rhamnoside, have been found to inhibit PD-1/PD-L1 interaction, which is crucial in immune system modulation. Their ability to block this interaction suggests their potential in developing treatments that can modulate the immune response, especially in diseases where the PD-1/PD-L1 pathway plays a critical role (Kim et al., 2020).

Eigenschaften

Molekularformel |

C33H40O20 |

|---|---|

Molekulargewicht |

756.7 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1 |

InChI-Schlüssel |

QFSDWLPMRWDFID-CSNYLUTCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)

![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)

![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)